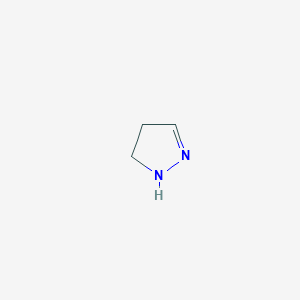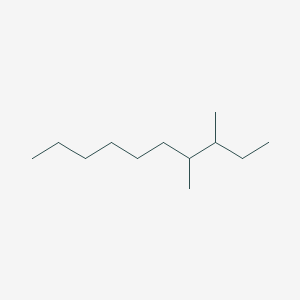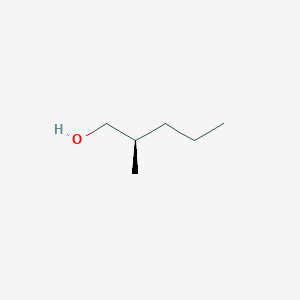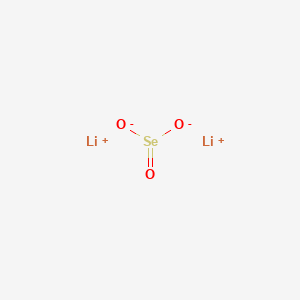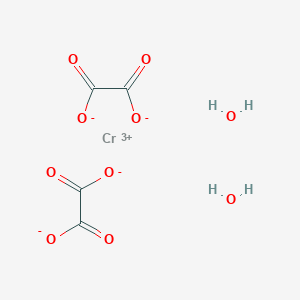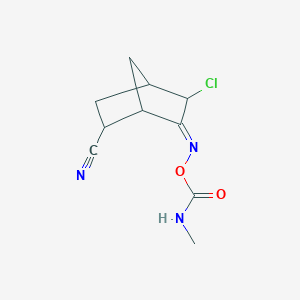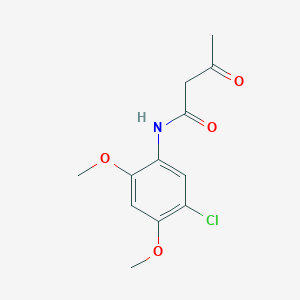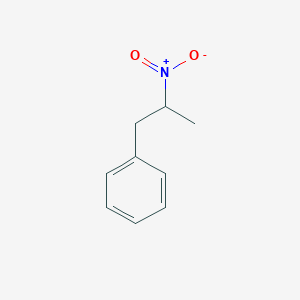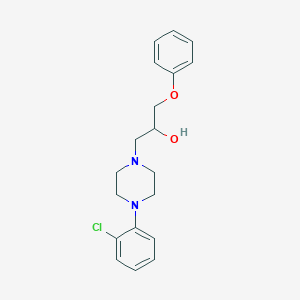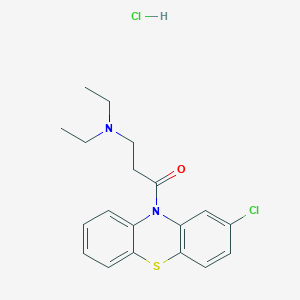
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride, commonly known as Methylene Blue, is a synthetic compound that has been used for various scientific research applications. It is a heterocyclic aromatic chemical compound that is commonly used as a staining agent in biological research. It is also used in medicine as a diagnostic tool for detecting various medical conditions.
Wirkmechanismus
The mechanism of action of Methylene Blue is complex and not fully understood. It is believed to work by inhibiting the activity of nitric oxide synthase, which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to vasodilation and improved blood flow. Methylene Blue has also been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine.
Biochemische Und Physiologische Effekte
Methylene Blue has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of a variety of conditions, including sepsis and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene Blue has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively inexpensive and easy-to-use staining agent. It is also relatively non-toxic and can be used in a variety of different cell types. However, one limitation is that it can interfere with the activity of certain enzymes, which can lead to false-positive results. Additionally, it can be difficult to differentiate between Methylene Blue staining and other types of staining.
Zukünftige Richtungen
There are a number of potential future directions for the use of Methylene Blue in scientific research. One area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Methylene Blue has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Additionally, Methylene Blue may have potential as a treatment for sepsis and other inflammatory conditions. Further research is needed to fully understand the potential uses of Methylene Blue in these and other areas.
Synthesemethoden
Methylene Blue can be synthesized by a number of methods, including the reduction of 3,7-bis(dimethylamino)phenothiazin-5-ium chloride with sodium dithionite or sodium borohydride. The compound can also be synthesized by the reaction of N,N-diethyl-4-chloroaniline with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-propionic acid ethyl ester.
Wissenschaftliche Forschungsanwendungen
Methylene Blue has been used in various scientific research applications, including as a staining agent in histology, cytology, and microbiology. It is also used as a diagnostic tool for detecting various medical conditions, such as methemoglobinemia and cyanide poisoning. Additionally, Methylene Blue has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
Eigenschaften
CAS-Nummer |
1045-82-5 |
|---|---|
Produktname |
2-Chloro-10-(3-(diethylamino)propionyl)-10H-phenothiazinium chloride |
Molekularformel |
C19H22Cl2N2OS |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |
InChI-Schlüssel |
QELDTSNVBZMBTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Kanonische SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Andere CAS-Nummern |
1045-82-5 |
Verwandte CAS-Nummern |
800-22-6 (Parent) |
Synonyme |
chloracizine chloracizine hydrochloride chloracizine methiodide chloracysine chloracyzine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



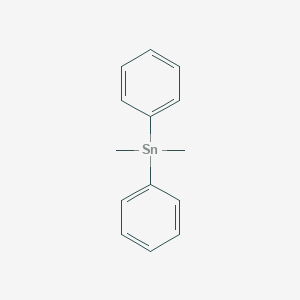

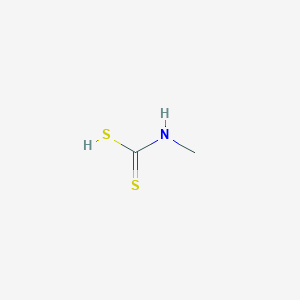
![Spiro[5.6]dodecane](/img/structure/B94616.png)
